4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride
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Overview
Description
Scientific Research Applications
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Safety measures for handling “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Piperazine derivatives have been found to interact with a wide range of receptors in the body, including serotonin, dopamine, and adrenergic receptors, among others. The specific effects of these compounds can vary widely depending on their exact structure and the receptors they interact with .
Pharmacokinetics of these compounds can also vary, but generally, they are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound or its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride typically involves the reaction of piperazine with 3-chloropropanol under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and efficiency . The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Chloropropyl)-4-methylpiperazine
- 1-(3-Chloropropyl)piperazine dihydrochloride hemihydrate
Uniqueness
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
3445-00-9 |
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Molecular Formula |
C9H20Cl2N2O |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H |
InChI Key |
AEHSLLFSZBQDFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCl)CCO.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCCl)CCO.Cl |
3445-00-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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